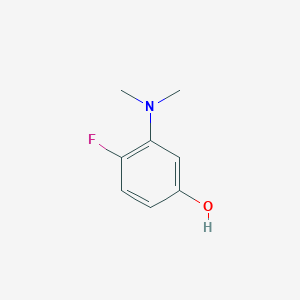

3-(Dimethylamino)-4-fluorophenol

概要

説明

3-(Dimethylamino)-4-fluorophenol is an organic compound characterized by the presence of a dimethylamino group and a fluorine atom attached to a phenol ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-fluorophenol typically involves the introduction of a dimethylamino group and a fluorine atom onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to a phenol derivative. The dimethylamino group can be added through a reaction with dimethylamine under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

化学反応の分析

Types of Reactions

3-(Dimethylamino)-4-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

科学的研究の応用

Organic Synthesis

3-(Dimethylamino)-4-fluorophenol serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it valuable in creating derivatives with specific biological activities or chemical properties. For instance, it can be utilized in the synthesis of fluorinated imines and hydrazones, which are of interest for their antibacterial properties .

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly in the development of antibacterial agents. Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure have been reported to have inhibitory effects on key bacterial enzymes, making them potential candidates for new antibiotic therapies .

Biological Studies

In biological research, this compound's unique properties facilitate the study of various biological processes and interactions. Its ability to interact with specific molecular targets allows researchers to explore cellular pathways and mechanisms, contributing to a better understanding of disease processes and potential therapeutic interventions.

Industrial Applications

This compound is also utilized in the production of dyes, polymers, and other industrial chemicals. Its reactivity and the presence of functional groups make it suitable for various applications in material science and chemical manufacturing.

Case Study 1: Antibacterial Activity

In a study investigating the antibacterial properties of fluorinated compounds, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics like kanamycin against E. coli and S. aureus. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .

Case Study 2: Synthesis of Fluorinated Imines

Another research effort focused on synthesizing fluorinated imines using this compound as a precursor. The synthesized imines demonstrated significant antibacterial properties, underscoring the compound's utility as a starting material for developing novel antimicrobial agents .

作用機序

The mechanism of action of 3-(Dimethylamino)-4-fluorophenol involves its interaction with specific molecular targets. The dimethylamino group and fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and processes, making the compound valuable for research in medicinal chemistry and pharmacology.

類似化合物との比較

Similar Compounds

3-(Dimethylamino)-4-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.

3-(Dimethylamino)-4-bromophenol: Contains a bromine atom in place of fluorine.

3-(Dimethylamino)-4-iodophenol: Features an iodine atom instead of fluorine.

Uniqueness

3-(Dimethylamino)-4-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.

生物活性

3-(Dimethylamino)-4-fluorophenol (CAS No. 198139-37-6) is an organic compound that has gained attention in various fields, particularly in medicinal chemistry and biochemistry. This compound exhibits a range of biological activities, making it a subject of interest for drug development and therapeutic applications.

This compound is characterized by the presence of a dimethylamino group and a fluorine atom attached to a phenolic structure. Its molecular formula is C9H12FNO, with a molecular weight of approximately 171.20 g/mol. The presence of the fluorine atom enhances its lipophilicity and can influence its biological activity.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of folic acid synthesis, similar to other sulfonamide antibiotics. This inhibition disrupts bacterial growth by preventing DNA synthesis, thereby showcasing its potential as an antibacterial agent .

Anticancer Activity

Research has indicated that derivatives of this compound possess significant anticancer properties. For instance, compounds derived from this structure have shown potent inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. In vitro studies have reported that these compounds can induce apoptosis in cancer cell lines by increasing acetylated histones and modulating cell cycle progression .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with similar structures have been shown to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives of fluorinated phenols, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as a new antimicrobial agent.

Case Study 2: Anticancer Mechanism

A recent investigation focused on the anticancer effects of this compound derivatives on human myelodysplastic syndrome (SKM-1) cell lines. The study found that these compounds significantly increased the levels of acetylated histones, leading to G1 cell cycle arrest and apoptosis in treated cells. This highlights their potential as HDAC inhibitors in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that fluorinated compounds often exhibit enhanced membrane permeability, which is crucial for their therapeutic efficacy .

Comparative Analysis

A comparison with other similar compounds reveals distinct advantages for this compound:

| Compound | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Sulfanilamide | Moderate | Low | Low |

| Other Fluorinated Phenols | Variable | Moderate | High |

特性

IUPAC Name |

3-(dimethylamino)-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLUYEBGVPTTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。